![molecular formula C17H28N2O7 B5097882 oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5097882.png)
oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps. One common method is the reaction of oxalic acid with N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or diethyl ether, with the temperature carefully regulated to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism by which oxalic acid;N’-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxalic Acid: A simpler dicarboxylic acid with similar acidic properties.
Ethylenediamine: A diamine with two amine groups, used in various chemical reactions.
Phenoxyethanol: An aromatic alcohol with applications in cosmetics and pharmaceuticals.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological contexts, making it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
oxalic acid;N'-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3.C2H2O4/c1-13(2)20-15-6-4-3-5-14(15)19-12-11-18-10-9-17-8-7-16;3-1(4)2(5)6/h3-6,13,17H,7-12,16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJLYYNONXDWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
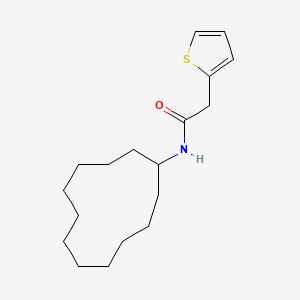
![8-chloro-N'-[1-(4-isobutylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5097809.png)
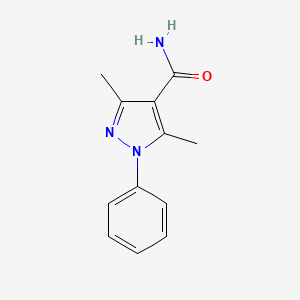
![[4-[[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate](/img/structure/B5097829.png)
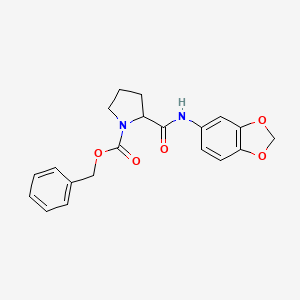
![4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]thiomorpholine](/img/structure/B5097834.png)
![2-ethoxyethyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5097842.png)
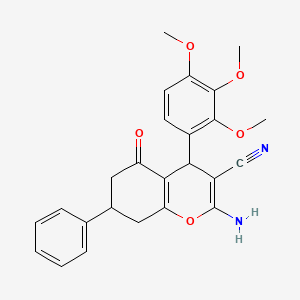
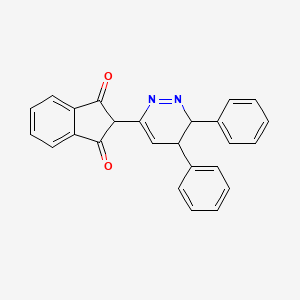
![N-[2-(4-chlorophenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B5097866.png)
![5-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-2-piperidin-1-ylbenzoic acid](/img/structure/B5097874.png)
![4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5097886.png)
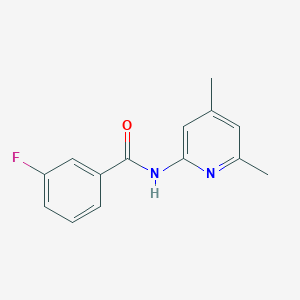
![1-(3,5-dichlorophenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5097901.png)
